3-[(4-Nitrobenzyl)sulfanyl]-4H-1,2,4-triazole
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Overview
Description
3-[(4-Nitrobenzyl)sulfanyl]-4H-1,2,4-triazole: is an organic compound with the molecular formula C9H8N4O2S and a molecular weight of 236.25 g/mol . This compound is part of the triazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Nitrobenzyl)sulfanyl]-4H-1,2,4-triazole typically involves the reaction of 4-nitrobenzyl chloride with 4H-1,2,4-triazole-3-thiol under basic conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The triazole ring can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of catalysts and appropriate solvents.
Major Products Formed:
Reduction of the nitro group: 4-aminobenzyl derivative.
Oxidation of the sulfanyl group: Sulfoxides and sulfones.
Substitution reactions: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: 3-[(4-Nitrobenzyl)sulfanyl]-4H-1,2,4-triazole is used as an intermediate in the synthesis of more complex organic molecules . Its unique structure allows it to participate in a variety of chemical reactions, making it valuable in organic synthesis .
Biology and Medicine: It may be explored for its antimicrobial, antifungal, and anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings . Its ability to undergo various chemical transformations makes it a versatile building block .
Mechanism of Action
The mechanism of action of 3-[(4-Nitrobenzyl)sulfanyl]-4H-1,2,4-triazole is largely dependent on its chemical structure. The nitro group can participate in redox reactions, while the triazole ring can interact with various biological targets . The sulfanyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
4H-1,2,4-Triazole: The parent compound of the triazole family.
3-[(4-Methylbenzyl)sulfanyl]-4H-1,2,4-triazole: A similar compound with a methyl group instead of a nitro group.
3-[(4-Chlorobenzyl)sulfanyl]-4H-1,2,4-triazole: A similar compound with a chloro group instead of a nitro group.
Uniqueness: 3-[(4-Nitrobenzyl)sulfanyl]-4H-1,2,4-triazole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity . The combination of the nitrobenzyl and sulfanyl groups with the triazole ring makes this compound particularly versatile in various applications .
Properties
IUPAC Name |
5-[(4-nitrophenyl)methylsulfanyl]-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c14-13(15)8-3-1-7(2-4-8)5-16-9-10-6-11-12-9/h1-4,6H,5H2,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPVDAUIUSONCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=NN2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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